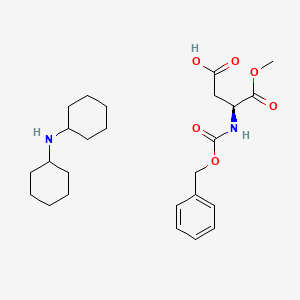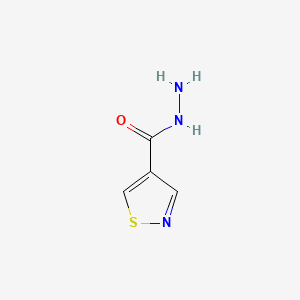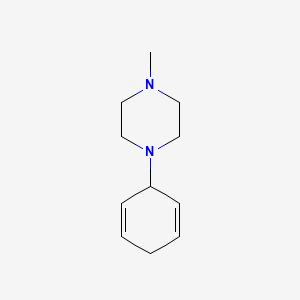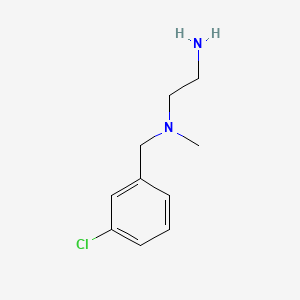
H-BETA-ALA-ILE-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of H-BETA-ALA-ILE-OH typically involves solid-phase peptide synthesis (SPPS) techniques. One common method is the Fmoc (9-fluorenylmethyloxycarbonyl) strategy, where the amino acids are sequentially added to a resin-bound peptide chain. The process involves the following steps:
Attachment of the first amino acid: The first amino acid, beta-alanine, is attached to a solid support resin.
Deprotection: The Fmoc protecting group is removed using a base such as piperidine.
Coupling: The next amino acid, isoleucine, is coupled to the deprotected beta-alanine using a coupling reagent like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Cleavage: The completed dipeptide is cleaved from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis methods. The choice of method depends on the desired scale and purity of the final product. Industrial processes often optimize reaction conditions to maximize yield and minimize production costs.
化学反応の分析
Types of Reactions
H-BETA-ALA-ILE-OH can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Substitution reactions can occur at the amino or carboxyl groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized dipeptides, while substitution reactions can produce various substituted derivatives.
科学的研究の応用
H-BETA-ALA-ILE-OH has several scientific research applications, including:
Chemistry: It is used as a building block in peptide synthesis and as a model compound for studying peptide behavior.
Biology: The compound is studied for its potential role in biological processes and as a substrate for enzymatic reactions.
Medicine: Research explores its potential therapeutic applications, including its use in drug development and as a bioactive peptide.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
作用機序
The mechanism of action of H-BETA-ALA-ILE-OH involves its interaction with specific molecular targets and pathways. As a dipeptide, it can be recognized and processed by peptidases and other enzymes in biological systems. The exact molecular targets and pathways depend on the specific context of its use, such as its role in enzymatic reactions or its potential therapeutic effects.
類似化合物との比較
Similar Compounds
Beta-alanine: A single amino acid that is a component of H-BETA-ALA-ILE-OH.
Isoleucine: Another single amino acid that is part of the dipeptide.
Other dipeptides: Compounds like H-BETA-ALA-VAL-OH (beta-alanine-valine) and H-BETA-ALA-LEU-OH (beta-alanine-leucine) are structurally similar.
Uniqueness
This compound is unique due to its specific combination of beta-alanine and isoleucine, which imparts distinct chemical and biological properties. Its unique structure allows it to interact with specific molecular targets and participate in particular biochemical pathways, making it valuable for targeted research applications.
特性
CAS番号 |
104465-34-1 |
|---|---|
分子式 |
C9H18N2O3 |
分子量 |
202.254 |
IUPAC名 |
(2S,3S)-2-(3-aminopropanoylamino)-3-methylpentanoic acid |
InChI |
InChI=1S/C9H18N2O3/c1-3-6(2)8(9(13)14)11-7(12)4-5-10/h6,8H,3-5,10H2,1-2H3,(H,11,12)(H,13,14)/t6-,8-/m0/s1 |
InChIキー |
GGUBVMQYYFJPFQ-XPUUQOCRSA-N |
SMILES |
CCC(C)C(C(=O)O)NC(=O)CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[(Allyloxy)methyl]pyridine](/img/structure/B566354.png)


![N-[(2-methoxyphenyl)-phenylmethyl]-N',N'-dimethyl-1-phenylethane-1,2-diamine](/img/structure/B566359.png)

![(3S,5S,6S,8S,9R,10S,13R,14S,15S,16R,17R)-17-[(2R)-5-[[(2R,3R,4S,5S)-4-hydroxy-3-[(2S,3R,4S,5R)-4-hydroxy-3,5-dimethoxyoxan-2-yl]oxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-methylheptan-2-yl]-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,6,8,15,16-pentol](/img/structure/B566361.png)


![2,4-diazatetracyclo[6.4.0.02,6.03,5]dodeca-1(12),3(5),6,8,10-pentaene](/img/structure/B566370.png)
![2-(6-Methylimidazo[1,2-a]pyridin-3-yl)acetic acid](/img/structure/B566371.png)

